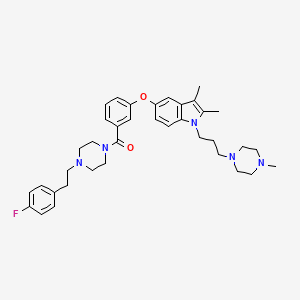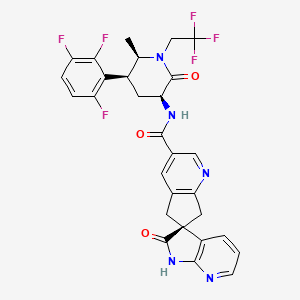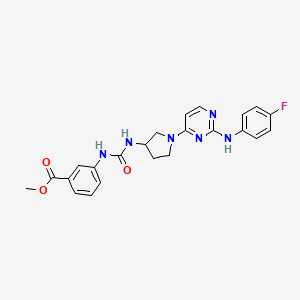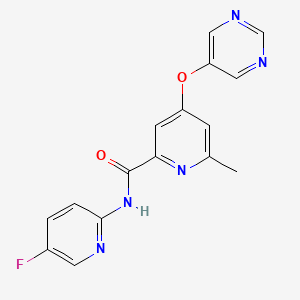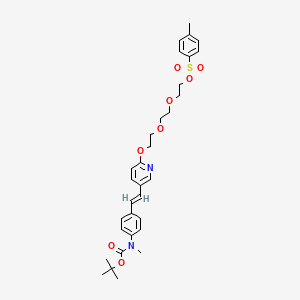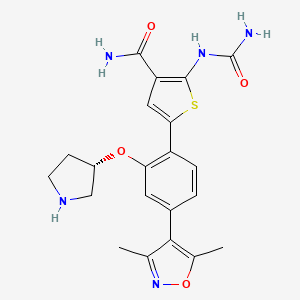
AZD3264
Vue d'ensemble
Description
AZD3264 est un inhibiteur de petite molécule de l'IkB-kinase IKK2 sélective, actuellement en développement préclinique pour le traitement potentiel de l'asthme et de la bronchopneumopathie chronique obstructive . Ce composé est conçu pour cibler et inhiber l'activité de l'IkB-kinase IKK2, qui joue un rôle crucial dans la régulation des réponses inflammatoires et immunitaires .
Applications De Recherche Scientifique
AZD3264 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IkB-kinase IKK2 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating inflammatory and immune responses, making it a valuable compound for studying diseases related to inflammation.
Medicine: Potential therapeutic applications in treating asthma and chronic pulmonary obstructive disorder by inhibiting IkB-kinase IKK2.
Industry: Utilized in the development of new drugs targeting inflammatory pathways
Mécanisme D'action
AZD3264 exerts its effects by selectively inhibiting IkB-kinase IKK2. This inhibition prevents the phosphorylation and degradation of IkB, a protein that regulates the activity of the transcription factor Nuclear Factor kappa B (NF-κB). By inhibiting IkB-kinase IKK2, this compound reduces the activation of NF-κB, leading to decreased expression of inflammatory mediators such as cytokines, chemokines, and adhesion molecules .
Analyse Biochimique
Biochemical Properties
AZD3264 plays a significant role in biochemical reactions by inhibiting the IkB-kinase IKK2 . The IKK2 enzyme is a part of the nuclear factor kappa B (NF-κB) signaling pathway, which regulates inflammatory and immune responses . By inhibiting IKK2, this compound can potentially control the expression of inflammatory mediators .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an IKK2 inhibitor . By inhibiting IKK2, this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the IKK2 enzyme . As an IKK2 inhibitor, this compound can bind to the enzyme and prevent it from activating the NF-κB signaling pathway . This can lead to changes in gene expression and cellular responses .
Dosage Effects in Animal Models
In animal models, specifically dogs, this compound has shown linear pharmacokinetic characteristics following intravenous administration at doses ranging from 0.3 to 2.7 mg/kg . The effects of different dosages of this compound on these models are still being studied.
Metabolic Pathways
As an IKK2 inhibitor, it is likely that this compound interacts with enzymes and cofactors in the NF-κB signaling pathway
Transport and Distribution
Given its role as an IKK2 inhibitor, it is likely that this compound interacts with various transporters or binding proteins .
Subcellular Localization
As an IKK2 inhibitor, it may be localized to areas of the cell where the IKK2 enzyme is present
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'AZD3264 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures pour former le produit final. Les voies de synthèse et les conditions de réaction spécifiques sont propriétaires et ne sont pas divulguées publiquement en détail. les méthodes générales de synthèse de composés similaires impliquent l'utilisation de solvants organiques, de catalyseurs et de conditions de réaction contrôlées pour obtenir une pureté et un rendement élevés .
Méthodes de production industrielle
La production industrielle d'this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir la cohérence et l'efficacité. Cela comprendrait l'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité .
Analyse Des Réactions Chimiques
Types de réactions
L'AZD3264 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels dans le composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l'this compound comprennent les solvants organiques, les acides, les bases et les catalyseurs. Les conditions de réaction telles que la température, la pression et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités .
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule .
Applications de recherche scientifique
L'this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de l'IkB-kinase IKK2 et ses effets sur diverses voies biochimiques.
Biologie : Investigué pour son rôle dans la modulation des réponses inflammatoires et immunitaires, ce qui en fait un composé précieux pour étudier les maladies liées à l'inflammation.
Médecine : Applications thérapeutiques potentielles dans le traitement de l'asthme et de la bronchopneumopathie chronique obstructive en inhibant l'IkB-kinase IKK2.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les voies inflammatoires
Mécanisme d'action
L'this compound exerce ses effets en inhibant sélectivement l'IkB-kinase IKK2. Cette inhibition empêche la phosphorylation et la dégradation de l'IkB, une protéine qui régule l'activité du facteur de transcription nucléaire Factor kappa B (NF-κB). En inhibant l'IkB-kinase IKK2, l'this compound réduit l'activation du NF-κB, conduisant à une diminution de l'expression des médiateurs inflammatoires tels que les cytokines, les chimiokines et les molécules d'adhésion .
Comparaison Avec Des Composés Similaires
Composés similaires
AZD3265 : Un composé avec un mécanisme d'action similaire mais une structure chimique différente.
AZD3266 : Un autre composé apparenté ciblant l'IkB-kinase IKK2 avec des applications thérapeutiques potentielles
Unicité
L'AZD3264 est unique en raison de sa forte sélectivité pour l'IkB-kinase IKK2 et de son potentiel pour traiter des maladies inflammatoires spécifiques. Sa structure chimique distincte et ses propriétés pharmacocinétiques optimisées en font un candidat prometteur pour un développement ultérieur .
Propriétés
IUPAC Name |
2-(carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(3S)-pyrrolidin-3-yl]oxyphenyl]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-10-18(11(2)30-26-10)12-3-4-14(16(7-12)29-13-5-6-24-9-13)17-8-15(19(22)27)20(31-17)25-21(23)28/h3-4,7-8,13,24H,5-6,9H2,1-2H3,(H2,22,27)(H3,23,25,28)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFIXEFNQPDISY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)C3=CC(=C(S3)NC(=O)N)C(=O)N)OC4CCNC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)C3=CC(=C(S3)NC(=O)N)C(=O)N)O[C@H]4CCNC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609281-86-8 | |
| Record name | AZD-3264 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609281868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-3264 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TT3S8GPB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)- (AZD3264) and what are its downstream effects?
A: 3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)- (this compound) is a selective inhibitor of IkB-kinase IKK2 [, ]. While the provided research papers focus on the compound's analytical chemistry and synthesis, the broader scientific literature indicates that IKK2 plays a critical role in the NF-κB pathway, which is involved in inflammatory responses. By inhibiting IKK2, this compound is expected to dampen the inflammatory cascade.
Q2: Can you elaborate on the analytical method used for quantifying this compound in biological samples and its validation?
A: A highly sensitive and selective method using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) was employed to quantify this compound in dog plasma []. The method incorporated a solvent-induced phase transition extraction (SIPTE) technique for sample preparation, enhancing the extraction efficiency of this compound from plasma. This method was rigorously validated according to bioanalytical guidelines, confirming its accuracy (95.11-105.06% intra-batch, 96.83-102.80% inter-batch), precision, selectivity, sensitivity, linearity, and stability for pharmacokinetic studies in dogs [].
Q3: What are the key structural features of this compound that are important for its activity?
A: While the exact Structure-Activity Relationship (SAR) of this compound is not explicitly discussed in the provided research, the synthetic route described in one paper [] highlights the significance of specific functional groups and their positioning. For instance, the differential reactivity of halogen atoms was strategically utilized to achieve the desired regioisomeric purity, suggesting that the halogen substitution pattern on the aromatic ring might be crucial for binding to IKK2. Additionally, the presence of the thiophene ring and the pyrrolidine moiety likely contributes to the molecule's overall conformation and binding affinity. Further investigation into the SAR of this compound could involve synthesizing and evaluating analogs with modifications to these key structural elements.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


